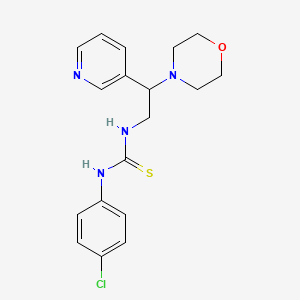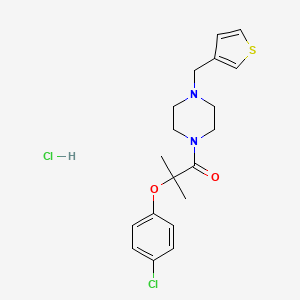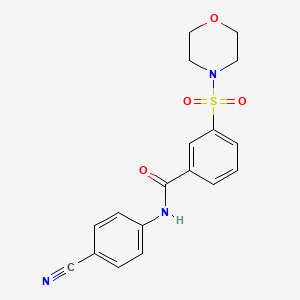![molecular formula C22H36N2O2 B2834494 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide CAS No. 1008212-38-1](/img/structure/B2834494.png)
2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives involves the use of unsaturated adamantane derivatives, which are highly reactive and offer extensive opportunities for their utilization as starting materials . The synthesis of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids .Molecular Structure Analysis
The molecular structure of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” contains a total of 45 bond(s). There are 21 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 2 secondary amide(s) .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse and can lead to the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Scientific Research Applications
Antiviral Drug Development
One notable application of adamantane derivatives is in the development of antiviral drugs. For instance, adamantanes such as amantadine and rimantadine have been FDA-approved for preventing and treating influenza A virus infections by inhibiting viral replication. However, widespread drug resistance has limited their use. Recent studies have focused on designing M2-S31N inhibitors, a mutation present in over 95% of circulating influenza A strains, showcasing the potential of adamantane derivatives in overcoming resistance and providing a pathway for new antiviral drug candidates (Ma, Zhang, & Wang, 2016).
Novel Carriers for siRNA
Adamantane and its derivatives have been explored as novel carriers for small interfering RNA (siRNA), indicating their potential in gene therapy. Cyclodextrin-based nanoparticles and polyamidoamine (PAMAM) dendrimers, when conjugated with adamantane, have shown promise in enhancing the delivery of siRNA for the treatment of solid tumors, highlighting their role in multifunctional drug delivery systems (Arima, Motoyama, & Higashi, 2011).
Hydrocarbon Oxidation
Research has also been conducted on the oxidation of hydrocarbons like adamantane and cyclohexane using oxygen/3-methylbutanal systems, both with and without metal catalysts. This work contributes to the understanding of the reactivity order of hydrocarbons and the role of adamantane in chemical synthesis and industrial processes (Dell’Anna, Mastrorilli, & Nobile, 1998).
Inhibition of 11β-Hydroxysteroid Dehydrogenase
Adamantane derivatives have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid levels. This research has implications for the treatment of metabolic disorders, including type 2 diabetes and obesity, demonstrating the therapeutic potential of adamantane derivatives in addressing diseases related to glucocorticoid imbalance (Lee, Shin, & Ahn, 2014).
Future Directions
Adamantane and its derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The future directions of “2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide” could potentially involve further exploration of its applications in the field of medicine and materials science .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives have been synthesized and their structures determined by nmr spectroscopy, mass spectrometry, and x-ray analysis . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The lipophilicity and rigid structure of adamantane derivatives have been noted to contribute to their remarkable properties .
Result of Action
Some adamantane derivatives have shown high inhibitory activity against h1n1 influenza a viruses .
Action Environment
The rigid structure and high symmetry of the adamantane moiety can form strong and directional supramolecular inclusion complexes with macrocyclic host molecules .
properties
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLHFGTVVBWSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2834414.png)


![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2834419.png)

![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)
![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)

![N-(4-methoxybenzyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2834431.png)
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)